Atractylenolide II

Catalog No.
S648863
CAS No.
73069-14-4
M.F
C15H20O2
M. Wt
232.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atractylenolide II

CAS Number

73069-14-4

Product Name

Atractylenolide II

IUPAC Name

(4aS,8aR,9aS)-3,8a-dimethyl-5-methylidene-4a,6,7,8,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2-one

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

InChI

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h12-13H,1,4-8H2,2-3H3/t12-,13-,15+/m0/s1

InChI Key

OQYBLUDOOFOBPO-KCQAQPDRSA-N

SMILES

CC1=C2CC3C(=C)CCCC3(CC2OC1=O)C

Synonyms

atractylenolide II

Canonical SMILES

CC1=C2CC3C(=C)CCCC3(CC2OC1=O)C

Isomeric SMILES

CC1=C2C[C@H]3C(=C)CCC[C@@]3(C[C@@H]2OC1=O)C

Atractylenolide II is a sesquiterpene lactone compound found in the dried rhizome of Atractylodes macrocephala, a plant used in traditional Chinese medicine []. It has been the subject of various scientific investigations due to its potential biological activities. Here's a closer look at its applications in scientific research:

Anti-cancer properties

Atractylenolide II has been shown to exhibit anti-proliferative activity against various cancer cell lines, including prostate, lung, and liver cancers [, , ]. Studies suggest it works by inducing cell cycle arrest and apoptosis (programmed cell death) in cancer cells [, ].

Anti-inflammatory properties

Atractylenolide II may possess anti-inflammatory properties. Studies have observed its ability to suppress the production of inflammatory mediators and reduce inflammation in animal models [, ]. However, further research is needed to understand its mechanisms and potential therapeutic applications.

Other potential applications

Atractylenolide II is being explored for its potential effects in various other areas, including:

  • Neuroprotection: Studies suggest Atractylenolide II may protect nerve cells from damage [].
  • Antibacterial activity: Atractylenolide II has shown antibacterial activity against some bacterial strains [].
  • Blood sugar regulation: Studies suggest Atractylenolide II may have potential benefits in regulating blood sugar levels [].

Atractylenolide II is a bioactive compound primarily derived from the rhizome of Atractylodes macrocephala Koidz, a plant used in traditional Chinese medicine. It belongs to the atractylenolide family, which includes several structurally related compounds known for their diverse pharmacological properties. Atractylenolide II is characterized by its unique lactone structure, which contributes to its biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Its molecular formula is C${15}$H${18}$O$_{3}$, and it has a molecular weight of 246.30 g/mol .

That are crucial for its biological activities. Key reactions include:

  • Oxidation: Atractylenolide II can be oxidized to form more reactive intermediates, which may enhance its biological efficacy.
  • Hydrolysis: The lactone ring can be hydrolyzed under acidic or basic conditions, potentially leading to the formation of carboxylic acids that may exhibit different pharmacological properties.
  • Conjugation: It can participate in conjugation reactions with glutathione or other biomolecules, affecting its bioavailability and activity in vivo .

Atractylenolide II exhibits a range of biological activities:

  • Anti-cancer Effects: It has been shown to induce apoptosis in various cancer cell lines, including endometrial, prostate, and gastric cancers. The mechanism involves the inhibition of glycolysis and modulation of signaling pathways such as PADI3-ERK and JAK2/STAT3 .
  • Anti-inflammatory Properties: Atractylenolide II inhibits the production of nitric oxide in response to lipopolysaccharides in immune cells, demonstrating potential anti-inflammatory effects .
  • Neuroprotective Effects: Studies suggest that it may protect neuronal cells from oxidative stress and inflammation, contributing to its potential use in neurodegenerative diseases .

The synthesis of Atractylenolide II can be achieved through several methods:

  • Extraction from Natural Sources: The most common method involves the extraction from Atractylodes macrocephala using solvents like ethanol or methanol.
  • Chemical Synthesis: Synthetic routes have been developed that involve cyclization reactions starting from simpler organic compounds. For example, lactonization reactions can be used to form the lactone structure characteristic of atractylenolides .
  • Biotransformation: Enzymatic conversion using microbial systems has also been explored to produce atractylenolide II from precursor compounds .

Research indicates that Atractylenolide II interacts with various biological targets:

  • Cell Signaling Pathways: It modulates key signaling pathways involved in cell proliferation and apoptosis, such as ERK and JAK2/STAT3 pathways .
  • Metabolic Enzymes: Atractylenolide II has been shown to affect metabolic enzymes involved in glycolysis, suggesting potential applications in metabolic disorders .
  • Drug Interactions: Given its effects on metabolic enzymes, caution is advised when combining it with other pharmaceuticals due to possible interactions affecting drug metabolism .

Several compounds are structurally similar to Atractylenolide II, including:

Compound NameUnique FeaturesBiological Activity
Atractylenolide IExhibits strong anti-inflammatory effectsAnti-cancer, anti-inflammatory
Atractylenolide IIINoted for neuroprotective propertiesAnti-cancer, neuroprotective
BiatractylolideDifferent structural modificationsAntimicrobial activity
13-Hydroxyl-Atractylenolide IIHydroxylated derivativeEnhanced anti-cancer effects

Atractylenolide II stands out due to its specific mechanisms involving glycolysis suppression and apoptosis induction through unique signaling pathways not as prominently featured in its analogs. This specificity highlights its potential as a targeted therapeutic agent against certain cancers while offering complementary benefits seen in other atractylenolides .

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

232.146329876 g/mol

Monoisotopic Mass

232.146329876 g/mol

Heavy Atom Count

17

Dates

Modify: 2023-08-15

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